Nitroscanate

Description

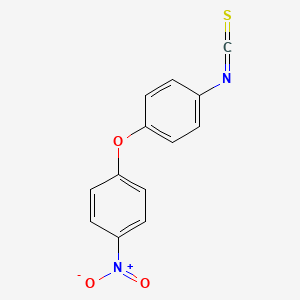

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGVZLUIWGYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048772 | |

| Record name | Nitroscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-18-6 | |

| Record name | Nitroscanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroscanate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroscanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSCANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nitroscanate's Mechanism of Action in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroscanate is a broad-spectrum anthelmintic agent effective against a range of gastrointestinal nematodes and cestodes in veterinary medicine. While its precise molecular mechanism of action has not been definitively elucidated for all susceptible parasite species, the prevailing scientific evidence points towards the uncoupling of oxidative phosphorylation in parasite mitochondria as its primary mode of killing. This technical guide synthesizes the current understanding of this compound's mechanism of action, provides detailed experimental protocols for relevant biochemical assays, presents available quantitative data on its efficacy, and visualizes the key pathways and experimental workflows.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The central hypothesis for this compound's anthelmintic activity is its function as a protonophore, which disrupts the mitochondrial proton gradient essential for ATP synthesis.[1][2] In essence, this compound is believed to transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme complex. This uncoupling of the electron transport chain from ATP synthesis leads to a futile cycle of oxygen consumption without the concomitant production of ATP. The resulting depletion of cellular energy reserves ultimately leads to parasite paralysis and death.[1][2]

This mechanism was first postulated based on in vitro studies on the liver fluke, Fasciola hepatica. Research demonstrated that this compound interferes with and inhibits the synthesis of ATP, leading to an increase in AMP levels.[2] These alterations in ATP levels were observed to be irreversible and continuous over time. While this provides a strong foundation for understanding its action in trematodes, further research is required to definitively confirm the same detailed mechanism in nematodes and cestodes, although it is suggested that adenine nucleotide pools are also depressed in the nematode Haemonchus contortus.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound as an uncoupler of oxidative phosphorylation within a parasite mitochondrion.

References

Nitroscanate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroscanate is a broad-spectrum anthelmintic agent utilized in veterinary medicine for the treatment of gastrointestinal nematode and cestode infections in canines and felines.[1][2] Believed to act as an uncoupler of oxidative phosphorylation within the mitochondria of parasitic worms, it disrupts the parasite's energy metabolism, leading to paralysis and death.[1][3] This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental methodologies and quantitative data to support further research and development.

Chemical Properties and Structure

This compound, with the IUPAC name 1-(4-isothiocyanatophenoxy)-4-nitrobenzene, is a synthetic compound belonging to the isothiocyanate class.[4] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(4-isothiocyanatophenoxy)-4-nitrobenzene |

| CAS Number | 19881-18-6 |

| Molecular Formula | C₁₃H₈N₂O₃S |

| Canonical SMILES | C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)--INVALID-LINK--[O-] |

| InChI Key | SVMGVZLUIWGYPH-UHFFFAOYSA-N |

| Synonyms | Cantrodifene, Lopatol, CGA 23654 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 272.28 g/mol | |

| Melting Point | 110 °C | |

| Solubility | Soluble in DMSO. Limited information on aqueous solubility. | |

| LogP (Octanol-Water Partition Coefficient) | 5.2 | |

| Appearance | Solid powder | |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term. |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of this compound is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This process disrupts the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis, and in vitro and in vivo evaluation of this compound.

Synthesis of this compound

Caption: General synthesis workflow for this compound.

In Vitro Efficacy: Measurement of Oxidative Phosphorylation Uncoupling

The uncoupling of oxidative phosphorylation can be assessed by measuring the oxygen consumption rate (OCR) in isolated parasite mitochondria. A Seahorse XFe96 analyzer is a common instrument for such measurements.

1. Isolation of Parasite Mitochondria:

-

Collect adult parasites from a suitable host.

-

Homogenize the parasites in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).

-

Perform differential centrifugation to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in a suitable assay buffer.

2. Seahorse XF Assay:

-

Plate the isolated mitochondria onto a Seahorse XF culture plate.

-

Prepare a cartridge with sequential injections of:

-

Port A: Substrates (e.g., pyruvate, malate) to initiate basal respiration.

-

Port B: ADP to stimulate ATP synthesis (State 3 respiration).

-

Port C: Oligomycin (ATP synthase inhibitor) to measure proton leak (State 4o respiration).

-

Port D: A chemical uncoupler like FCCP as a positive control, and finally Rotenone/Antimycin A to inhibit the electron transport chain and measure non-mitochondrial respiration.

-

-

To test this compound, it would be added to assess its effect on the different respiratory states, particularly its ability to increase OCR in the absence of ADP, similar to the effect of FCCP.

In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT) in Dogs

The efficacy of this compound against gastrointestinal nematodes can be determined using the FECRT.

1. Animal Selection and Acclimation:

-

Select dogs with naturally or experimentally induced infections of the target parasites.

-

Acclimate the animals to their housing and diet for at least 7 days.

2. Pre-treatment Sampling (Day 0):

-

Collect individual fecal samples from each dog.

-

Perform a quantitative fecal egg count (e.g., McMaster technique) to determine the baseline egg shedding (eggs per gram of feces - EPG).

3. Treatment Administration:

-

Administer this compound orally at the desired dosage (e.g., 50 mg/kg body weight). A control group should receive a placebo.

4. Post-treatment Sampling (Day 10-14):

-

Collect individual fecal samples from each dog.

-

Perform a quantitative fecal egg count on the post-treatment samples.

5. Efficacy Calculation:

-

Calculate the percentage reduction in EPG for each treated animal or the treated group compared to the control group using the formula: Efficacy (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Caption: Workflow for a Fecal Egg Count Reduction Test.

Quantitative Data

Table 3: Efficacy of this compound Against Common Canine Parasites

| Parasite | Dosage (mg/kg) | Efficacy (%) | Reference |

| Toxocara canis | 50 | >95 | |

| Ancylostoma spp. | 50 | >95 | |

| Uncinaria stenocephala | 50 | >95 | |

| Dipylidium caninum | 50 | >95 | |

| Taenia spp. | 50 | >95 | |

| Echinococcus granulosus | 50 | >95 |

Table 4: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

Note: Detailed pharmacokinetic data for this compound in dogs is not extensively published. The following are general observations.

| Parameter | Observation | Reference |

| Absorption | Poorly absorbed from the gastrointestinal tract. Absorption is increased when administered with food. | |

| Time to Peak Plasma Concentration (Tmax) | Approximately 24 hours. | |

| Metabolism | The majority of the dose is not metabolized. | |

| Excretion | Primarily eliminated in the feces as the parent compound. A smaller portion is excreted in the urine. |

Table 5: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Rat | Oral | 3177 |

Conclusion

This compound is an effective anthelmintic with a well-characterized chemical structure and a proposed mechanism of action involving the uncoupling of oxidative phosphorylation in parasites. The experimental protocols outlined in this guide provide a framework for the synthesis, and in vitro and in vivo evaluation of this compound and similar compounds. Further research is warranted to fully elucidate the molecular details of its mechanism of action and to optimize its pharmacokinetic profile for enhanced therapeutic efficacy.

References

Navigating the Unknowns: A Technical Guide to the Pharmacokinetics and Absorption of Nitroscanate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroscanate, a broad-spectrum anthelmintic, is widely utilized in veterinary medicine for the treatment of nematode and cestode infections in various animal species, most notably dogs. Despite its long-standing use, a comprehensive, publicly available dataset on its quantitative pharmacokinetics and absorption remains elusive. This technical guide synthesizes the current understanding of this compound's pharmacokinetic profile, drawing from available literature to provide a qualitative overview of its absorption, distribution, metabolism, and excretion (ADME) in animal models. This document highlights the significant data gaps and underscores the need for further research to establish a complete pharmacokinetic profile, which is crucial for optimizing dosing regimens and enhancing therapeutic outcomes. While quantitative data such as Cmax, Tmax, and AUC are not available in the reviewed literature, this guide provides a framework of the existing knowledge, including experimental insights and proposed mechanisms of action.

Introduction

This compound is an anthelmintic belonging to the diphenyl ether class of compounds. Its primary application is in the control of common intestinal parasites in dogs, including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Taenia spp., and Dipylidium caninum.[1][2][3] The efficacy of this compound is well-documented in clinical settings; however, its pharmacokinetic behavior—the journey of the drug through the body—is not well-characterized quantitatively in the public domain. Understanding the pharmacokinetics is fundamental to optimizing drug efficacy and safety. This guide aims to consolidate the available information on the absorption and overall pharmacokinetic profile of this compound in various animal models, with a primary focus on canine species.

Pharmacokinetic Profile

The available literature indicates that this compound is poorly absorbed from the gastrointestinal tract after oral administration.[4][5] This limited systemic absorption is a key feature of its pharmacokinetic profile.

Absorption

Oral administration is the sole route for this compound. The absorption from the gastrointestinal tract is partial. A critical factor influencing the extent of absorption is the presence of food. Administration with a meal can increase the systemic absorption of the drug. This is thought to be due to a slower passage through the gastrointestinal tract, which increases the contact time for absorption.

Distribution

Due to its poor absorption, the systemic distribution of this compound is limited. The concentration of the unabsorbed drug within the gastrointestinal tract is considered more critical for its anthelmintic efficacy than its concentration in the blood. This suggests that the primary site of action is localized to the gut where the parasites reside.

Metabolism

The portion of this compound that is absorbed is metabolized in the liver. The principal urinary metabolite identified in dogs is 4-(4-aminophenoxy) acetanilide.

Excretion

The majority of an orally administered dose of this compound is eliminated unchanged in the feces. The absorbed and metabolized fraction is excreted in the urine.

The following table summarizes the qualitative pharmacokinetic properties of this compound based on available information.

| Pharmacokinetic Parameter | Description in Animal Models (Primarily Dogs) | References |

| Absorption | Poorly and partially absorbed from the gastrointestinal tract. | |

| Absorption is enhanced when administered with food. | ||

| Distribution | Limited systemic distribution. High concentration in the gastrointestinal tract is key for efficacy. | |

| Metabolism | The absorbed fraction is metabolized in the liver. | |

| Principal urinary metabolite in dogs is 4-(4-aminophenoxy) acetanilide. | ||

| Excretion | Primarily excreted unchanged in the feces. | |

| Metabolites are excreted in the urine. |

Table 1: Summary of Qualitative Pharmacokinetic Properties of this compound

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated. However, it is widely believed to act as an uncoupler of oxidative phosphorylation in the mitochondria of the parasites. This disruption of ATP synthesis, the primary energy currency of the cell, leads to paralysis and eventual death of the helminths.

References

- 1. This compound (Lopatol®) for Dogs [petplace.com]

- 2. Field trials with this compound against cestodes and nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on adult Taenia pisiformis in dogs with experimentally induced infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

Nitroscanate's Impact on Parasite ATP Synthesis and Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroscanate, a broad-spectrum anthelmintic of the isothiocyanate class, has been effectively utilized in veterinary medicine for the treatment of cestode and nematode infections in canines and felines. While its precise molecular mechanism of action has not been fully elucidated, substantial evidence points towards its role as a potent disruptor of parasite energy metabolism. This technical guide synthesizes the current understanding of this compound's effects on parasite ATP synthesis, focusing on its proposed mechanism as an uncoupler of oxidative phosphorylation within the parasite's mitochondria. This document provides a comprehensive overview of the available data, detailed experimental protocols for relevant assays, and visual representations of the implicated metabolic pathways.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary hypothesis for this compound's anthelmintic activity is its function as an uncoupler of oxidative phosphorylation in the mitochondria of parasites[1]. Uncoupling agents disrupt the crucial link between the electron transport chain and ATP synthesis. In a normal state, the transport of electrons through the respiratory chain complexes pumps protons across the inner mitochondrial membrane, creating a proton motive force. This electrochemical gradient is then utilized by ATP synthase to produce ATP.

This compound is believed to interfere with this process by dissipating the proton gradient, allowing protons to leak back across the inner mitochondrial membrane without passing through ATP synthase. This uncoupling action leads to a futile cycle of proton pumping and leaking, resulting in the continued consumption of oxygen but a drastic reduction in ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat. This severe disruption of the parasite's primary energy currency leads to metabolic collapse, paralysis, and ultimately, death of the helminth[1].

Quantitative Impact on Parasite Adenylate Nucleotide Levels

Seminal in vitro research on the liver fluke, Fasciola hepatica, by Cornish and Bryant (1976) provided direct evidence of this compound's impact on the parasite's energy balance. Their work demonstrated that exposure to this compound leads to a significant depression of ATP levels, accompanied by a corresponding increase in AMP levels. This shift in the adenylate nucleotide pool is a hallmark of a compromised energy state and is consistent with the uncoupling of oxidative phosphorylation.

Table 1: Summary of this compound's Observed Effects on Parasite Adenylate Nucleotides

| Parasite Species | Drug | Observed Effect on Adenylate Nucleotides | Reference |

| Fasciola hepatica | This compound | Depressed ATP levels, Increased AMP levels | Cornish, R.A. and Bryant, C. (1976) |

| Haemonchus contortus | This compound | Depressed adenine nucleotide pools | Mentioned in veterinary product summaries |

Implicated Metabolic Pathways and Signaling

The uncoupling of oxidative phosphorylation by this compound initiates a cascade of events within the parasite's metabolic network. The immediate consequence is a critical drop in the ATP/ADP ratio, which serves as a key regulator of cellular metabolism.

Caption: this compound uncouples oxidative phosphorylation.

The depletion of ATP would logically lead to the upregulation of catabolic pathways in an attempt to generate more substrate for ATP production. Initially, an increase in the formation of end-products such as acetate and lactate has been observed, possibly due to the stimulation of enzymes like phosphofructokinase as a result of low ATP levels. However, this compensatory mechanism is ultimately insufficient to overcome the severe energy deficit caused by this compound.

Experimental Protocols

In Vitro Culture of Fasciola hepatica

The following is a generalized protocol for the short-term in vitro maintenance of adult Fasciola hepatica for drug testing, based on methodologies established in the relevant literature.

Materials:

-

Adult Fasciola hepatica flukes, freshly collected from the bile ducts of infected sheep or cattle.

-

Sterile Hedon-Fleig solution or RPMI-1640 medium supplemented with antibiotics (e.g., penicillin-streptomycin).

-

Sterile petri dishes or multi-well plates.

-

Incubator set to 37°C.

-

Sterile pipettes and other laboratory consumables.

Procedure:

-

Aseptically collect adult flukes from the bile ducts of the host.

-

Wash the flukes multiple times with pre-warmed, sterile Hedon-Fleig solution or supplemented RPMI-1640 to remove host tissue and debris.

-

Place individual or small groups of flukes into petri dishes or the wells of a multi-well plate containing fresh, pre-warmed medium.

-

Incubate the flukes at 37°C. The medium should be changed every 24 hours.

-

For drug testing, introduce this compound (dissolved in a suitable solvent like DMSO, with appropriate solvent controls) into the culture medium at various concentrations.

Caption: Workflow for in vitro drug testing on Fasciola hepatica.

Measurement of ATP and AMP Levels

A common method for determining ATP levels is the luciferin-luciferase bioluminescence assay.

Materials:

-

Cultured and treated Fasciola hepatica.

-

Trichloroacetic acid (TCA) or perchloric acid (PCA).

-

Buffer solution (e.g., Tris-acetate).

-

Luciferin-luciferase reagent kit.

-

Luminometer.

-

ATP and AMP standards.

Procedure:

-

At the end of the incubation period, rapidly transfer individual flukes from the culture medium.

-

Homogenize the flukes in ice-cold TCA or PCA to precipitate proteins and extract the nucleotides.

-

Centrifuge the homogenate to pellet the precipitated material.

-

Neutralize the supernatant containing the nucleotides with a suitable base (e.g., potassium hydroxide).

-

For ATP measurement, add an aliquot of the neutralized extract to the luciferin-luciferase reagent. The resulting light emission is proportional to the ATP concentration and is measured using a luminometer.

-

For AMP measurement, the AMP in the extract is first enzymatically converted to ATP, and the total ATP is then measured as described above. The initial ATP concentration is subtracted to determine the AMP concentration.

-

A standard curve using known concentrations of ATP and AMP should be generated to quantify the nucleotide levels in the parasite extracts.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound's anthelmintic efficacy is derived from its ability to uncouple oxidative phosphorylation in parasite mitochondria, leading to a catastrophic depletion of ATP. This disruption of the parasite's central energy-producing pathway provides a clear rationale for its potent activity against a broad range of helminths.

For future research, a more detailed molecular investigation is warranted to identify the precise mitochondrial components with which this compound interacts. Quantitative studies, building on the foundational work of the 1970s, should be revisited with modern techniques to provide a more granular understanding of the dose-dependent and time-course effects of this compound on the metabolome of various parasite species. Such studies will not only solidify our understanding of this established anthelmintic but may also provide valuable insights for the development of new and more targeted antiparasitic drugs that exploit the unique bioenergetic pathways of helminths.

References

In Vitro Efficacy of Nitroscanate Against Various Helminths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroscanate is a broad-spectrum anthelmintic agent with established in vivo efficacy against a range of cestode and nematode parasites in veterinary medicine. While its clinical effectiveness is well-documented, publicly available data on its in vitro efficacy, including metrics such as IC50 and EC50 values, remain scarce. This technical guide synthesizes the available information on the mechanism of action of this compound and provides a framework for its in vitro evaluation against various helminths. Due to the limited specific in vitro data for this compound, this document presents a compilation of relevant in vivo efficacy data to inform potential in vitro studies and outlines detailed, adaptable experimental protocols based on established anthelmintic testing methodologies. Furthermore, it visualizes the proposed mechanism of action and a general workflow for in vitro anthelmintic screening.

Introduction

This compound, with the chemical formula 4-(4'-nitrophenoxy) phenyl isothiocyanate, is an anthelmintic compound effective against common nematodes and cestodes in dogs.[1] Its efficacy is influenced by its formulation, with micronized forms showing greater activity at lower doses.[2] Despite its long-standing use, detailed in vitro studies quantifying its potency and elucidating its precise interactions with various helminth species at a molecular level are not extensively reported in peer-reviewed literature. This guide aims to bridge this gap by providing researchers with a comprehensive overview of what is known and a practical framework for conducting future in vitro investigations.

Mechanism of Action

The precise molecular mode of action of this compound has not been fully elucidated. However, it is widely postulated that it functions as an uncoupler of oxidative phosphorylation within the mitochondria of the parasite.[3][4] This disruption of the electron transport chain interferes with the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[4] The resulting depletion of ATP leads to impaired motility and ultimately, the death of the parasite.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound in helminth mitochondria.

Quantitative Data on Efficacy

A thorough review of existing literature reveals a significant gap in quantitative in vitro efficacy data for this compound. Studies have predominantly focused on in vivo efficacy, measuring outcomes such as the reduction in worm burden or fecal egg counts in treated animals. While this information is valuable for clinical application, it does not provide the precise dose-response data obtainable from controlled in vitro assays.

To facilitate future research, the following tables are presented as a template for summarizing prospective in vitro findings. For context, a summary of the available in vivo efficacy data is also provided.

In Vitro Efficacy Data (Prospective)

Table 1: In Vitro Efficacy of this compound against Cestodes (Prospective Data)

| Helminth Species | Life Stage | Efficacy Metric (e.g., IC50, EC50) | Concentration Range Tested | Incubation Time | Reference |

| Taenia pisiformis | Adult | ||||

| Dipylidium caninum | Adult | ||||

| Echinococcus granulosus | Protoscolex |

Table 2: In Vitro Efficacy of this compound against Nematodes (Prospective Data)

| Helminth Species | Life Stage | Efficacy Metric (e.g., IC50, EC50) | Concentration Range Tested | Incubation Time | Reference |

| Toxocara canis | Adult/Larva | ||||

| Toxascaris leonina | Adult | ||||

| Ancylostoma caninum | Adult/Larva | ||||

| Uncinaria stenocephala | Adult/Larva |

In Vivo Efficacy Data (from Literature)

Table 3: Summary of In Vivo Efficacy of this compound in Dogs

| Helminth Species | Formulation | Dose | Efficacy | Reference |

| Taenia spp. | Coarse Particle | 2 x 200 mg/kg | 100% reduction in worm burden | |

| Dipylidium caninum | Coarse Particle | 2 x 200 mg/kg | 100% reduction in worm burden | |

| Echinococcus granulosus | Coarse Particle | 2 x 200 mg/kg | 94.1% reduction in worm burden | |

| Taenia spp. | Micronised | 50 mg/kg | 97.9% reduction in worm burden | |

| Dipylidium caninum | Micronised | 50 mg/kg | 97.9% reduction in worm burden | |

| Echinococcus granulosus | Micronised | 50 mg/kg | 98.3% reduction in worm burden | |

| Toxocara canis | Coarse Particle | 100 mg/kg | 95.3% reduction in fecal egg count | |

| Toxascaris leonina | Coarse Particle | 100 mg/kg | 93.3% reduction in fecal egg count | |

| Uncinaria stenocephala | Coarse Particle | 100 mg/kg | 99.1% reduction in fecal egg count | |

| Toxocara canis | Micronised | 50 mg/kg | 96.4% reduction in fecal egg count | |

| Toxascaris leonina | Micronised | 50 mg/kg | 100% reduction in fecal egg count | |

| Uncinaria stenocephala | Micronised | 50 mg/kg | 100% reduction in fecal egg count | |

| Ancylostoma caninum | Not Specified | 50 mg/kg | 99.6% reduction in worm burden | |

| Dipylidium caninum | Not Specified | 50 mg/kg | 99.8% reduction in worm burden | |

| Taenia pisiformis | Micronised | 56 mg/kg | 98.9% reduction in worm burden |

Experimental Protocols for In Vitro Evaluation

The following protocols are adapted from established methodologies for in vitro anthelmintic testing and can be tailored for the evaluation of this compound.

General Workflow for In Vitro Anthelmintic Testing

Caption: General experimental workflow for in vitro anthelmintic screening.

Egg Hatch Assay (EHA)

This assay is suitable for determining the ovicidal activity of this compound against nematodes.

-

Parasite Collection: Collect helminth eggs from the feces of infected animals using a standard flotation technique.

-

Assay Setup: In a 96-well plate, add approximately 100 eggs per well.

-

Drug Application: Add varying concentrations of this compound (solubilized in a suitable solvent like DMSO, with a final concentration not exceeding 1%) to the wells. Include positive (a known ovicidal agent like albendazole) and negative (solvent control) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

-

Data Collection: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.

-

Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value.

Larval Migration Inhibition Assay (LMIA)

This assay assesses the effect of this compound on the motility and viability of nematode larvae.

-

Larval Preparation: Obtain third-stage (L3) larvae from fecal cultures.

-

Assay Setup: Use a 96-well plate with a sieve bottom or a custom-made migration apparatus. Place a known number of L3 larvae in the upper chamber.

-

Drug Exposure: Expose the larvae to different concentrations of this compound in a suitable culture medium for a defined period (e.g., 24 hours).

-

Migration Stimulation: After drug exposure, stimulate the larvae to migrate through the sieve into a lower chamber containing fresh medium, often by a temperature gradient or chemical attractant.

-

Data Collection: After a set migration period (e.g., 24 hours), count the number of larvae that have migrated to the lower chamber.

-

Analysis: Calculate the percentage of migration inhibition and determine the IC50 value.

Adult Worm Motility Assay

This assay is suitable for assessing the direct effect of this compound on adult cestodes and nematodes.

-

Parasite Collection: Collect adult worms from the intestines of freshly euthanized infected animals.

-

Assay Setup: Place individual or small groups of worms in petri dishes or multi-well plates containing a suitable culture medium (e.g., RPMI-1640).

-

Drug Application: Add various concentrations of this compound to the medium. Include positive (e.g., praziquantel for cestodes, levamisole for nematodes) and negative controls.

-

Observation: Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a dissecting microscope. Score the motility on a predefined scale (e.g., 0 = no movement, 5 = vigorous movement).

-

Data Analysis: Determine the time and concentration required to achieve paralysis or death of the worms.

Conclusion

While this compound has a proven track record of in vivo efficacy, there is a clear need for robust in vitro studies to quantify its activity against a diverse range of helminths. The experimental protocols and frameworks provided in this guide are intended to facilitate such research. A deeper understanding of the in vitro efficacy and the precise molecular interactions of this compound will be invaluable for optimizing its use, managing potential resistance, and guiding the development of new anthelmintic therapies. Researchers are encouraged to utilize and adapt these methodologies to generate the much-needed quantitative data in this area.

References

Preliminary Toxicological Profile of Nitroscanate in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological data on Nitroscanate. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the publicly available literature regarding the sub-chronic, chronic, reproductive, and developmental toxicity of this compound.

Executive Summary

This compound is a broad-spectrum anthelmintic agent used in veterinary medicine. This technical guide provides a preliminary toxicological profile of this compound based on available data from studies in laboratory animals. The acute toxicity of this compound is generally low, with high LD50 values observed in multiple species. The primary mechanism of action is thought to involve the uncoupling of oxidative phosphorylation in parasites. Genotoxicity studies indicate that this compound is mutagenic in the Ames test. However, a comprehensive evaluation of its toxicological profile is limited by the lack of publicly available data on repeated-dose toxicity, carcinogenicity, and reproductive and developmental effects.

Acute Toxicity

Oral administration is the primary route of exposure for this compound. Acute toxicity studies have been conducted in several laboratory animal species.

Table 1: Acute Oral Toxicity of this compound

| Species | Formulation | LD50 (mg/kg) | Reference(s) |

| Rat | Micronized (95% of particles <5 µm) | 3177 | [1] |

| Mouse | Micronized (95% of particles <5 µm) | 3503 | [1] |

| Rabbit | Micronized (95% of particles <5 µm) | >10000 | [1] |

| Dog | Normal particle size (95% of particles <25 µm) | >10000 | [1] |

Clinical Signs of Acute Toxicity: Symptoms observed after heavy overdosing are predominantly gastrointestinal and neurological. These include:

-

Vomiting[1]

-

Diarrhea

-

Lethargy

-

Loss of appetite

-

Slight sedation

-

In cats, drowsiness and transient paralysis have been observed.

-

Other reported symptoms include dyspnea (difficult breathing), exophthalmos (bulging of the eye), and a curved body position.

Overdose Effects in Dogs: In dogs, daily oral doses of 100 to 500 mg/kg for 10 days resulted in loss of appetite, lethargy, vomiting, and diarrhea. Studies on overdose showed that at 5-8 times the recommended therapeutic dose (50 mg/kg), elevated levels of alanine transferase (ALT), amylase, and alkaline phosphatase (ALKP) were observed, suggesting potential liver disturbance. However, in studies with up to nine times the recommended dose, dogs showed no clinical symptoms, though increased serum ALT and ALP levels were seen in some animals at 3 to 5 times the recommended dose. A No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg bodyweight has been accepted for dogs based on a supporting study, although the detailed study report is not publicly available.

Experimental Protocol: Acute Oral Toxicity (General)

While specific protocols for the cited this compound studies are not detailed in the search results, a general protocol for an acute oral toxicity study in rodents, based on established guidelines, is as follows:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.

-

Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. A vehicle control group receives the vehicle alone.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The primary endpoint is the determination of the LD50 value, the dose that is lethal to 50% of the test animals.

Sub-chronic and Chronic Toxicity

There is a significant lack of publicly available data on the sub-chronic and chronic toxicity of this compound in laboratory animals. No studies detailing repeated dose administration over extended periods (e.g., 28-day, 90-day, or 2-year studies) were identified in the performed searches. Therefore, target organs for toxicity following prolonged exposure, as well as a definitive NOAEL for repeated dosing in most species, cannot be determined from the available information.

Genotoxicity and Carcinogenicity

Genotoxicity

This compound has been evaluated for its mutagenic potential in the Ames test.

Table 2: Genotoxicity of this compound

| Test System | Cell Type | Metabolic Activation | Result | Reference(s) |

| Ames Test | Salmonella typhimurium TA98, TA100 | With and without rat liver S9 mix | Positive |

The mutagenicity of this compound in the Ames test was found to be a direct effect, which was further increased in the presence of a rat liver S9 mix. The study suggests that the nitro group of the molecule is responsible for its mutagenic activity.

Experimental Protocol: Ames Test (General)

The following is a generalized protocol for the Ames test, as specific details for the this compound study were not fully available.

-

Tester Strains: Multiple strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., cannot synthesize it) are used. These strains carry different mutations that can be reverted by different types of mutagens.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), to detect mutagens that require metabolic activation.

-

Procedure: The tester strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Carcinogenicity

No long-term carcinogenicity studies on this compound in rodents were found in the public domain. Therefore, the carcinogenic potential of this compound has not been determined.

Reproductive and Developmental Toxicity

There is no publicly available information from reproductive and developmental toxicity studies of this compound. Standard studies to assess effects on fertility, embryonic development, and teratogenicity in species such as rats and rabbits have not been found in the literature. While some product information states that this compound can be safely used during pregnancy and lactation in dogs, the underlying data supporting this claim is not accessible.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated. It is hypothesized that this compound acts as an uncoupler of oxidative phosphorylation in the mitochondria of parasites. This action disrupts the production of ATP, the primary energy currency of the cell, leading to impaired motility and ultimately, the death of the parasite.

Data Gaps and Future Directions

The current publicly available toxicological profile of this compound is incomplete. Significant data gaps exist in the following areas:

-

Sub-chronic and Chronic Toxicity: No data are available on the effects of repeated, long-term exposure to this compound.

-

Carcinogenicity: The carcinogenic potential of this compound has not been evaluated in long-term animal studies.

-

Reproductive and Developmental Toxicity: There is a lack of information on the potential effects of this compound on fertility, reproduction, and embryonic and fetal development.

-

Detailed Toxicokinetics: While some information on absorption and excretion is available, a comprehensive toxicokinetic profile in various laboratory species is needed.

-

Detailed Mechanistic Studies: Further research is required to fully elucidate the molecular mechanism of action and potential off-target effects.

To establish a comprehensive and robust toxicological profile for this compound, further studies adhering to international guidelines (e.g., OECD, VICH) are necessary to address these data gaps. Such studies are crucial for a complete risk assessment for both veterinary use and any potential future applications.

References

Nitroscanate Derivatives: A Technical Guide to Their Potential Anthelmintic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroscanate, a broad-spectrum anthelmintic of the diphenyl ether class, has been utilized in veterinary medicine for the control of cestode and nematode infections in companion animals. Its mechanism of action, while not fully elucidated, is believed to involve the disruption of energy metabolism in helminths. This technical guide provides a comprehensive overview of this compound, with a focus on its potential for the development of novel derivatives with enhanced anthelmintic properties. The document summarizes the known quantitative efficacy of this compound, details relevant experimental protocols for the evaluation of anthelmintic compounds, and explores the underlying biochemical pathways that serve as targets for this class of drugs. While the synthesis of this compound analogs has been reported, a significant gap exists in the publicly available data regarding their specific anthelmintic activity. This guide aims to consolidate the existing knowledge on this compound to inform future research and development in this area.

Introduction

Helminth infections in livestock and companion animals pose a significant threat to animal health and welfare, leading to economic losses and, in some cases, zoonotic transmission to humans. The development of resistance to existing anthelmintic drugs necessitates a continuous search for new and effective therapeutic agents. This compound, chemically known as 4-isothiocyanato-4'-nitrodiphenyl ether, is an established anthelmintic with a broad spectrum of activity against common gastrointestinal parasites. Its unique mode of action, targeting the energy metabolism of parasites, presents an attractive scaffold for the development of novel derivatives with potentially improved efficacy, safety, and spectrum of activity. This document serves as a technical resource for researchers engaged in the discovery and development of new anthelmintic drugs, providing a detailed examination of this compound and the prospective landscape of its derivatives.

The Core Compound: this compound

This compound is a yellow, crystalline solid that is practically insoluble in water. It is administered orally, typically with food to enhance its efficacy by prolonging its transit time in the gastrointestinal tract.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C13H8N2O3S |

| Molar Mass | 272.28 g/mol |

| Melting Point | 114-116 °C |

| IUPAC Name | 1-isothiocyanato-4-(4-nitrophenoxy)benzene |

Mechanism of Action

The precise mechanism of action of this compound is not fully understood. However, evidence suggests that it interferes with the energy metabolism of helminths. It is believed to uncouple oxidative phosphorylation, leading to a decrease in the ATP/ADP ratio within the parasite's cells.[1] This disruption of energy production ultimately results in paralysis and death of the helminth. The concentration of unabsorbed this compound in the gastrointestinal tract is considered more critical for its efficacy than its systemic absorption.

The proposed mechanism targets key enzymes in the parasite's energy-producing pathways, which often differ from those of the host, providing a degree of selective toxicity.

This compound Derivatives: A Prospective Outlook

The development of derivatives of existing anthelmintics is a common strategy to enhance efficacy, overcome resistance, and improve the pharmacokinetic profile. While the synthesis of analogs of this compound has been reported, there is a notable absence of publicly available data on their anthelmintic activity. A study by Patil et al. describes a novel synthesis of 4-isothiocyanato-4′-nitrodiphenyl ether and its analogs, suggesting that modifications to the this compound scaffold are chemically feasible.

Potential modifications to the this compound molecule could include:

-

Substitution on the aromatic rings: Introducing different functional groups on either of the phenyl rings could modulate the compound's lipophilicity, electronic properties, and interaction with the target site.

-

Modification of the isothiocyanate group: The isothiocyanate (-NCS) group is known to be crucial for the biological activity of many compounds. Bioisosteric replacement of this group with other functionalities could lead to derivatives with altered reactivity and target affinity.

-

Alterations to the ether linkage: While likely more synthetically challenging, modification of the diphenyl ether linkage could impact the overall conformation and flexibility of the molecule.

Further research is critically needed to synthesize and evaluate a library of this compound derivatives to establish a clear structure-activity relationship (SAR) and identify candidates with superior anthelmintic profiles.

Quantitative Anthelmintic Activity of this compound

The efficacy of this compound has been evaluated against a range of nematode and cestode parasites in dogs. The following tables summarize the reported quantitative data.

Table 1: Efficacy of this compound Against Nematodes in Dogs

| Parasite Species | Dosage | Efficacy (% reduction in worm count) | Reference |

| Toxocara canis | 100 mg/kg (coarse particle) | 95.3% (fecal egg count reduction) | [2] |

| Toxascaris leonina | 100 mg/kg (coarse particle) | 93.3% (fecal egg count reduction) | [2] |

| Uncinaria stenocephala | 100 mg/kg (coarse particle) | 99.1% (fecal egg count reduction) | [2] |

| Ancylostoma caninum | 50 mg/kg | 99.6% | [3] |

| Trichuris vulpis | 50 mg/kg | 0% |

Table 2: Efficacy of this compound Against Cestodes in Dogs

| Parasite Species | Dosage | Efficacy (% reduction in worm count) | Reference |

| Taenia spp. | 2 x 200 mg/kg (coarse particle) | 100% | |

| Dipylidium caninum | 2 x 200 mg/kg (coarse particle) | 100% | |

| Echinococcus granulosus | 2 x 200 mg/kg (coarse particle) | 94.1% | |

| Dipylidium caninum | 50 mg/kg | 99.8% |

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of anthelmintic compounds. The following sections outline generalized methodologies for key experiments.

Synthesis of this compound and its Analogs

A reported synthesis protocol for this compound and its analogs involves the reaction of the corresponding amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then converted to the isothiocyanate.

Example Protocol for the Synthesis of 4-Isothiocyanato-4′-nitrodiphenyl Ether:

-

Formation of Dithiocarbamate Salt: 4-Amino-4′-nitrodiphenyl ether is reacted with carbon disulfide and triethylamine in an appropriate solvent (e.g., acetone) at room temperature.

-

Conversion to Isothiocyanate: A desulfurizing agent is added to the dithiocarbamate salt solution to facilitate the elimination of sulfur and formation of the isothiocyanate group.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove byproducts and unreacted reagents. The crude product is then purified by recrystallization or chromatography.

In Vitro Anthelmintic Assays

In vitro assays provide a preliminary assessment of a compound's anthelmintic activity and are crucial for high-throughput screening.

Adult Worm Motility Assay:

-

Parasite Collection: Adult helminths (e.g., Caenorhabditis elegans, or parasitic species from experimentally infected animals) are collected and washed in a suitable buffer.

-

Compound Incubation: Worms are placed in multi-well plates containing culture medium and varying concentrations of the test compound. A negative control (vehicle only) and a positive control (a known anthelmintic) are included.

-

Motility Assessment: The motility of the worms is observed and scored at specific time points (e.g., 2, 4, 6, 24 hours) under a microscope. The concentration of the compound that causes paralysis or death in 50% of the worms (IC50) is determined.

Larval Migration Inhibition Assay:

-

Larval Preparation: Infective larvae (L3) of the target nematode are obtained from fecal cultures.

-

Assay Setup: A migration apparatus is set up, typically using a sieve or filter to separate the larvae from the test compound.

-

Compound Exposure: Larvae are exposed to different concentrations of the test compound for a defined period.

-

Migration Assessment: The larvae are then stimulated to migrate through the filter (e.g., by warmth), and the number of migrated larvae is counted. The concentration that inhibits the migration of 50% of the larvae (IC50) is calculated.

In Vivo Anthelmintic Efficacy Studies

In vivo studies in animal models are essential to confirm the anthelmintic efficacy and safety of a compound.

Fecal Egg Count Reduction Test (FECRT):

-

Animal Selection: Animals (e.g., dogs) with naturally or experimentally induced helminth infections are selected.

-

Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (eggs per gram of feces).

-

Treatment: Animals are randomly assigned to treatment groups and receive either the test compound or a placebo.

-

Post-treatment Sampling: Fecal samples are collected again at a specified time after treatment (e.g., 7-14 days).

-

Efficacy Calculation: The percentage reduction in the mean fecal egg count for the treated group compared to the control group is calculated.

Controlled Test (Worm Burden Reduction):

-

Animal Infection: Animals are experimentally infected with a known number of infective parasite stages.

-

Treatment: After the parasites have matured, animals are treated with the test compound or a placebo.

-

Necropsy and Worm Recovery: At a set time after treatment, the animals are euthanized, and the gastrointestinal tract is examined to recover and count the remaining adult worms.

-

Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the energy metabolism of a helminth cell.

Caption: Proposed disruption of helminth energy metabolism by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel anthelmintic compounds.

Caption: A generalized workflow for anthelmintic drug development.

Conclusion and Future Directions

This compound remains a valuable tool in the control of parasitic helminths in veterinary medicine. Its presumed mechanism of action, targeting the energy metabolism of parasites, continues to be a promising area for the development of new anthelmintics. This technical guide has summarized the current knowledge on this compound, including its efficacy and the experimental protocols relevant to its study.

The most significant gap in the current understanding of this class of compounds is the lack of publicly available data on the anthelmintic activity of this compound derivatives. Future research should prioritize the following:

-

Synthesis and Screening of Derivatives: A systematic synthesis of this compound analogs with subsequent in vitro and in vivo screening is essential to establish a clear structure-activity relationship.

-

Mechanism of Action Studies: Further investigation into the precise molecular targets of this compound and its active derivatives will facilitate rational drug design.

-

Spectrum of Activity: The evaluation of promising derivatives against a broader range of helminth species, including those with known resistance to other drug classes, is warranted.

By addressing these research gaps, the full potential of this compound and its derivatives as a source of new and effective anthelmintic agents can be realized, contributing to the health and well-being of animals worldwide.

References

The Development of Nitroscanate: A Technical Deep Dive for the Veterinary Anthelmintic Researcher

An In-depth Technical Guide on the Historical Development, Mechanism of Action, Synthesis, and Efficacy of Nitroscanate as a Veterinary Anthelmintic

Introduction

This compound is a broad-spectrum anthelmintic agent that has been utilized in veterinary medicine for the treatment of gastrointestinal nematode and cestode infections in canines and felines.[1] Belonging to the isothiocyanate class of compounds, its development marked a significant advancement in the control of common endoparasites in companion animals. This technical guide provides a comprehensive overview of the historical development of this compound, its proposed mechanism of action, chemical synthesis, and a detailed summary of its efficacy as reported in key scientific studies. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary medicine.

Historical Perspective

The emergence of this compound as a veterinary anthelmintic can be traced back to the broader research and development efforts in the mid-20th century to discover new and effective treatments for parasitic infections in animals. A period of extraordinary success in the development of veterinary anthelmintics occurred between 1960 and 1980, leading to the introduction of numerous novel drugs with diverse chemical structures and improved safety profiles.[2][3] It was within this innovative environment that this compound was introduced in 1973 as a potent agent against common roundworms, hookworms, and tapeworms in dogs and cats.[4] Early studies, such as the pivotal work by Boray et al. in 1979, established its broad-spectrum efficacy and laid the groundwork for its clinical use. Subsequent field trials and controlled studies throughout the 1980s and early 1990s further solidified its position in the veterinary market, offering a reliable option for the management of mixed helminth infections.

Mechanism of Action

While the precise molecular mode of action of this compound has not been fully elucidated, it is widely accepted that its anthelmintic activity stems from the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of the parasite's energy metabolism is a critical blow to its survival.

The proposed mechanism involves the following key steps:

-

Inhibition of ATP Synthesis: this compound is believed to interfere with and inhibit the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, in helminths such as Fasciola hepatica.

-

Increased AMP Levels: Concurrently, levels of adenosine monophosphate (AMP) are observed to increase, indicating a significant disruption in the energy balance of the parasite.

-

Irreversible Alterations: The changes in ATP levels induced by this compound are considered irreversible and continuous over time, leading to a sustained energy deficit.

-

Impaired Motility: The depletion of ATP directly impairs the parasite's motility and likely affects other essential physiological processes, ultimately leading to paralysis and death.

It is noteworthy that this compound's efficacy appears to be more dependent on the concentration of the unabsorbed drug in direct contact with the helminths within the gastrointestinal tract rather than its systemic absorption into the bloodstream.

Chemical Synthesis

The chemical synthesis of this compound, chemically known as 1-isothiocyanato-4-(4-nitrophenoxy)benzene, involves a multi-step process. A general synthetic pathway is outlined below, starting from the nitration of phenol.

-

Nitration of Phenol: Phenol is nitrated to produce 4-nitrophenol.

-

Reduction of 4-Nitrophenol: The nitro group of 4-nitrophenol is reduced to an amino group to yield 4-aminophenol. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in an acidic medium.

-

Formation of the Isothiocyanate Group: The amino group of 4-aminophenol is converted to an isothiocyanate group.

-

Ether Synthesis: The final step involves an ether synthesis, typically a Williamson ether synthesis, where the hydroxyl group of the isothiocyanate precursor reacts with a suitable nitrobenzene derivative to form the final product, 1-isothiocyanato-4-(4-nitrophenoxy)benzene.

References

- 1. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL ETHER | 19881-18-6 [chemicalbook.com]

- 2. 19881-18-6|1-Isothiocyanato-4-(4-nitrophenoxy)benzene|BLD Pharm [bldpharm.com]

- 3. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Field trials with this compound against cestodes and nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Underpinnings of Nitroscanate's Anthelmintic Activity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of the molecular targets of Nitroscanate, a broad-spectrum anthelmintic agent effective against a range of cestodes and nematodes. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiparasitic therapies. While the precise molecular mode of action of this compound is not yet fully elucidated, compelling evidence points towards the disruption of energy metabolism in helminths as its primary mechanism.

Abstract

This compound is a potent anthelmintic with proven efficacy against gastrointestinal nematodes and cestodes in veterinary medicine. Its mechanism of action is primarily attributed to the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of cellular energy production, specifically the decrease in the ATP/ADP ratio, leads to paralysis and eventual death of the helminth. This guide summarizes the available data on the molecular targets of this compound, details relevant experimental findings, and proposes a hypothetical mechanism of action to guide future research and drug development efforts.

Proposed Primary Molecular Target: Disruption of Mitochondrial Oxidative Phosphorylation

The central hypothesis regarding this compound's mode of action is its role as an uncoupler of oxidative phosphorylation.[1] This process is fundamental for ATP synthesis, the primary energy currency of the cell. In helminths, particularly in their anaerobic or microaerobic environments, the electron transport chain and oxidative phosphorylation are critical for survival.

There is evidence to suggest that this compound decreases the ATP/ADP ratio within the target parasites, which directly impacts energy-dependent pathways.[2] This leads to the eventual demise of the parasite.[2] In the trematode Fasciola hepatica, this compound is known to interfere with and inhibit ATP synthesis, resulting in increased AMP levels.[3] This alteration in ATP levels is irreversible and continuous over time.[3] Similarly, in the nematode Haemonchus contortus, this compound has been shown to depress adenine nucleotide pools.

The concentration of unabsorbed this compound in the gastrointestinal tract appears to be more critical for its efficacy than its absorption into the bloodstream, suggesting a direct action on the parasites residing in the gut.

Quantitative Data on this compound Efficacy

| Parasite Species | Host | Dosage | Efficacy | Reference |

| Cestodes | ||||

| Taenia hydatigena | Dog | 50 mg/kg | Not specified | |

| Taenia pisiformis | Dog | 50 mg/kg | Not specified | |

| Dipylidium caninum | Dog | 50 mg/kg | Not specified | |

| Taenia pisiformis | Dog | 56 mg/kg | 98.89% reduction in scolices | |

| Echinococcus granulosus | Dog | 1000 mg/kg (single dose) or 250 mg/kg (two doses) | Elimination | |

| Taenia hydatigena | Dog | 64 mg/kg | Elimination | |

| Nematodes | ||||

| Toxocara canis | Dog | 50 mg/kg | Not specified | |

| Toxascaris leonina | Dog | 50 mg/kg | Not specified | |

| Uncinaria stenocephala | Dog | 50 mg/kg | Not specified | |

| Ancylostoma caninum | Dog | 50 mg/kg | Not specified | |

| Toxocara canis | Dog | 100 mg/kg (coarse particle) | 95.3% reduction in fecal egg count | |

| Toxascaris leonina | Dog | 100 mg/kg (coarse particle) | 93.3% reduction in fecal egg count | |

| Uncinaria stenocephala | Dog | 100 mg/kg (coarse particle) | 99.1% reduction in fecal egg count | |

| Toxocara canis | Dog | 50 mg/kg (micronised) | 96.4% reduction in fecal egg count | |

| Toxascaris leonina | Dog | 50 mg/kg (micronised) | 100% reduction in fecal egg count | |

| Uncinaria stenocephala | Dog | 50 mg/kg (micronised) | 100% reduction in fecal egg count | |

| Ancylostoma caninum | Dog | 50 mg/kg | 99.6% efficacy | |

| Dipylidium caninum | Dog | 50 mg/kg | 99.8% efficacy | |

| Trichuris vulpis | Dog | 50 mg/kg | 0% efficacy |

Experimental Protocols for Target Validation

While specific protocols for this compound are not detailed in the reviewed literature, established methodologies for investigating anthelmintic mechanisms targeting mitochondrial function can be adapted.

In Vitro Assessment of Mitochondrial Respiration

-

Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) of isolated helminth mitochondria.

-

Methodology:

-

Isolate mitochondria from the target cestode or nematode species using differential centrifugation.

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure OCR.

-

Establish a baseline OCR with mitochondrial substrates (e.g., pyruvate, malate, succinate).

-

Titrate increasing concentrations of this compound to the mitochondrial suspension.

-

Measure changes in OCR to determine if this compound stimulates respiration (indicative of uncoupling) or inhibits it at specific complexes.

-

Use specific inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to pinpoint the site of action.

-

ATP Synthesis Assay

-

Objective: To quantify the effect of this compound on ATP production in isolated mitochondria or whole organisms.

-

Methodology:

-

Incubate isolated mitochondria or whole helminths with a suitable substrate and ADP.

-

Expose the samples to varying concentrations of this compound.

-

Measure ATP levels using a luciferin/luciferase-based bioluminescence assay.

-

A decrease in ATP production in the presence of this compound would confirm its inhibitory effect on oxidative phosphorylation.

-

Proteomic and Metabolomic Analysis

-

Objective: To identify potential protein targets and metabolic pathway alterations in response to this compound treatment.

-

Methodology:

-

Treat cestodes or nematodes with a sub-lethal concentration of this compound.

-

Perform protein extraction followed by mass spectrometry-based proteomics to identify differentially expressed or modified proteins, particularly those associated with mitochondria and energy metabolism.

-

Conduct metabolomic analysis using techniques like LC-MS or GC-MS to identify changes in the levels of key metabolites, such as ATP, ADP, AMP, and intermediates of glycolysis and the Krebs cycle.

-

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism of action and the experimental approach to its study, the following diagrams are provided.

Caption: Proposed mechanism of this compound as a protonophore, dissipating the proton gradient.

Caption: A logical workflow for the identification and validation of this compound's molecular targets.

Future Directions and Conclusion

The existing body of evidence strongly suggests that this compound's anthelmintic properties stem from its ability to disrupt mitochondrial energy metabolism in cestodes and nematodes. However, the precise molecular interactions remain to be fully characterized. Future research should focus on:

-

Identifying the specific mitochondrial protein(s) that this compound interacts with to induce uncoupling.

-

Determining the IC50 values of this compound against specific components of the electron transport chain in various helminth species.

-

Investigating potential secondary targets of this compound that may contribute to its overall efficacy.

-

Exploring the mechanisms of resistance to this compound, which could provide further insights into its mode of action.

A more detailed understanding of the molecular targets of this compound will not only enhance our knowledge of its therapeutic action but also pave the way for the rational design of new and more effective anthelmintic drugs. The experimental approaches outlined in this guide provide a framework for future investigations in this critical area of parasitology research.

References

Methodological & Application

Protocol for Nitroscanate Administration in Canine Research Subjects

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroscanate is a broad-spectrum anthelmintic agent effective against a range of gastrointestinal nematodes (roundworms) and cestodes (tapeworms) in canines.[1][2][3] Its application in a research setting requires a standardized protocol to ensure data integrity, animal welfare, and accurate assessment of its efficacy and safety. These notes provide detailed protocols for the administration of this compound to canine research subjects, based on established veterinary parasitology guidelines and published studies.

Pharmacodynamics and Mechanism of Action

While the exact molecular mechanism of this compound is not fully elucidated, it is understood to act as an uncoupler of oxidative phosphorylation in the mitochondria of parasites.[4][5] This disruption of the parasite's cellular energy metabolism, specifically by decreasing the ATP/ADP ratio, leads to paralysis and eventual death of the helminth. The efficacy of this compound is believed to be primarily dependent on the concentration of the unabsorbed drug in the gastrointestinal tract, where it comes into direct contact with the parasites.

Pharmacokinetics

This compound is poorly absorbed from the gastrointestinal tract after oral administration. The majority of the administered dose is eliminated unchanged in the feces. A smaller portion is metabolized and excreted in the urine. Notably, administering this compound with food can increase its absorption and efficacy by slowing its passage through the gastrointestinal tract, thereby prolonging the contact time with the parasites.

Experimental Protocols

Subject Selection and Acclimatization

-

Species: Canis lupus familiaris (domestic dog).

-

Health Status: Subjects should be in good health, as determined by a veterinarian, free from any concurrent illness.

-

Age: The age of the subjects should be appropriate for the target parasite, as per VICH guidelines. For example, for Toxocara canis or Toxascaris leonina, puppies of 2 to 6 weeks are suitable, while for Dipylidium caninum, dogs should be 3 months or older. This compound is not recommended for puppies under 2 weeks of age.

-

Infection Status: Subjects should have a naturally or experimentally induced infection with the target helminth(s). Infection should be confirmed via fecal examination for eggs or proglottids.

-

Acclimatization: A minimum 14-day acclimatization period is recommended to allow the subjects to adjust to the housing and diet. During this period, baseline health parameters should be monitored.

Dosing and Administration

-

Dosage: The standard recommended dose of this compound is 50 mg per kg of body weight.

-

Formulation: this compound is typically supplied as film-coated tablets. These tablets should not be broken or divided to ensure accurate dosing and to avoid potential irritation to the handler.

-

Administration Route: Oral (PO).

-

Fasting and Feeding: For optimal efficacy, subjects should be fasted overnight. On the morning of administration, approximately one-fifth of the daily food ration should be given with the this compound tablet(s). The remainder of the daily food ration should be withheld for at least 8 hours post-administration. In some study designs, 100 to 200g of canned dog food is given approximately 15 minutes before treatment.

Experimental Design for Efficacy Studies

Two primary methods are employed to evaluate the efficacy of anthelmintics in canine subjects: the Controlled Test and the Fecal Egg Count Reduction Test (FECRT).

a) Controlled Test Protocol

The controlled test is considered the most reliable method for evaluating anthelmintic efficacy.

-

Group Allocation: Subjects are randomly allocated to a treatment group (receiving this compound) and a control group (receiving a placebo).

-

Treatment Administration: The treatment group receives this compound as per the dosing and administration protocol. The control group receives a placebo tablet of similar size and appearance.

-

Post-Treatment Period: Subjects are monitored daily for any adverse reactions.

-

Necropsy and Worm Recovery: Typically, 10 days post-treatment, all subjects are humanely euthanized. The entire gastrointestinal tract is collected, and the contents are examined to recover and count all adult helminths.

-

Efficacy Calculation: Efficacy is calculated based on the reduction in the mean worm burden in the treated group compared to the control group.

-

Formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

-

b) Fecal Egg Count Reduction Test (FECRT) Protocol

The FECRT is a non-invasive method used to assess anthelmintic efficacy by measuring the reduction in fecal egg output.

-

Pre-Treatment Fecal Collection (Day 0): A fresh fecal sample (3-5 grams) is collected from each subject immediately before the administration of this compound.

-

Fecal Egg Count (FEC): The number of eggs per gram (EPG) of feces is determined for each pre-treatment sample using a standardized technique such as the McMaster method or a sensitive method like the mini-FLOTAC.

-

Treatment Administration: this compound is administered according to the standard protocol.

-

Post-Treatment Fecal Collection (Day 10-14): A second fecal sample is collected from each subject between 10 and 14 days after treatment.

-

Post-Treatment FEC: The EPG is determined for each post-treatment sample.

-

FECRT Calculation: The percentage reduction in fecal egg count is calculated for each subject or for the group.

-

Formula: FECR (%) = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100

-

Data Presentation

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound from various research studies.

Table 1: Efficacy of this compound against Common Canine Helminths (Controlled Studies)

| Target Parasite | This compound Dose (mg/kg) | Mean Worm Count (Control Group) | Mean Worm Count (Treated Group) | Efficacy (%) | Reference |

| Ancylostoma caninum | 50 | 249.5 | 1.0 | 99.6 | |

| Dipylidium caninum | 50 | 45.1 | 0.1 | 99.8 | |

| Taenia pisiformis | 56 | 24.6 | 0.25 | 98.9 | |

| Trichuris vulpis | 50 | 21.4 | 21.4 | 0 |

Table 2: Efficacy of this compound based on Fecal Egg Count Reduction (Field Trials)

| Target Parasite | This compound Dose (mg/kg) | Formulation | Fecal Egg Count Reduction (%) | Reference |

| Toxocara canis | 100 | Coarse Particle | 95.3 | |

| Toxascaris leonina | 100 | Coarse Particle | 93.3 | |

| Uncinaria stenocephala | 100 | Coarse Particle | 99.1 | |

| Toxocara canis | 50 | Micronised | 96.4 | |